Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate
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Overview
Description
Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate is a synthetic organic compound that belongs to the class of androstane derivatives This compound is characterized by its unique structure, which includes a steroid backbone with carbonate ester groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Oxidation: The precursor steroid undergoes oxidation to introduce the 17-oxo group.
Carbonate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the steroid backbone.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the carbonate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate has several applications in scientific research:
Chemistry: It is used as a model compound to study steroid chemistry and carbonate ester reactions.
Biology: Researchers investigate its effects on biological systems, particularly its interaction with steroid receptors.
Industry: Used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular responses, making it a valuable tool in studying steroid hormone action.
Comparison with Similar Compounds
Similar Compounds
Dimethyl carbonate: A simpler carbonate ester used in various chemical reactions.
17-oxoandrostane derivatives: Compounds with similar steroid backbones but different functional groups.
Uniqueness
Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate is unique due to its specific combination of a steroid backbone with carbonate ester groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.
Properties
CAS No. |
537718-20-0 |
---|---|
Molecular Formula |
C23H32O7 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(3S,7R,8R,9S,10R,13S,14S)-3-methoxycarbonyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] methyl carbonate |
InChI |
InChI=1S/C23H32O7/c1-22-9-7-14(29-20(25)27-3)11-13(22)12-17(30-21(26)28-4)19-15-5-6-18(24)23(15,2)10-8-16(19)22/h12,14-17,19H,5-11H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1 |
InChI Key |
JRGSGCSPTWVYEN-AGQYDFLVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)OC)C)OC(=O)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)OC(=O)OC)C)OC(=O)OC |
Origin of Product |
United States |
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